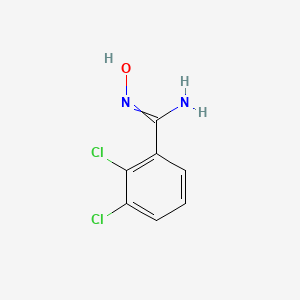

2,3-dichloro-N'-hydroxybenzenecarboximidamide

Description

2,3-Dichloro-N'-hydroxybenzenecarboximidamide (CAS: 261761-55-1) is a substituted benzene derivative featuring two chlorine atoms at the 2- and 3-positions of the aromatic ring and a hydroxylated carboximidamide functional group at the N'-position. This compound belongs to the class of amidoximes, which are characterized by the presence of a hydroxylamine group adjacent to a nitrile or imine moiety. The compound is commercially available with a purity of 97% and is utilized in synthetic organic chemistry and metabolomic studies .

Properties

IUPAC Name |

2,3-dichloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOPCNCEDLBYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371048 | |

| Record name | 2,3-dichloro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261761-55-1 | |

| Record name | 2,3-dichloro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2,3-dichlorobenzonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxybenzenecarboximidamide structure. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 2,3-dichloro-N’-hydroxybenzenecarboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Research indicates that 2,3-dichloro-N'-hydroxybenzenecarboximidamide exhibits antiviral properties, particularly as an inhibitor of reverse transcriptase. This enzyme is crucial for the replication of retroviruses, including HIV. Compounds that inhibit reverse transcriptase can potentially serve as therapeutic agents for viral infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Chemical Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound involves various chemical reactions, including the use of hydrazine derivatives and appropriate aldehydes under controlled conditions. Understanding the synthesis is crucial for developing analogs with improved efficacy and safety profiles .

Derivatives and Modifications

Derivatives of this compound have been synthesized to enhance its pharmacological properties. For instance, modifications to the hydroxyl or amine groups can lead to compounds with better bioavailability or selectivity for specific biological targets .

Mechanism of Action

The mechanism of action of 2,3-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The hydroxy group and chlorine atoms play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers

- 2,5-Dichloro-N'-hydroxybenzenecarboximidamide (CAS: 872362-65-7): Structural Difference: Chlorine substituents at the 2- and 5-positions.

- 2,4-Dichloro-N'-hydroxybenzenecarboximidamide (CAS: 22179-80-2):

Mono-Chloro Derivatives

- 4-Chloro-N'-hydroxybenzenecarboximidamide (CAS: 5033-28-3):

Functional Group Variations

Sulfonyl and Phenoxymethyl Derivatives

- 3-[(4-Chlorophenyl)sulfonyl]methyl-N'-hydroxybenzenecarboximidamide (CAS: 583059-52-3):

- 3-(3-Chlorophenoxymethyl)-N'-hydroxybenzenecarboximidamide: Structural Difference: Phenoxymethyl ether substituent. Impact: Introduces metabolic liability (e.g., susceptibility to cytochrome P450 oxidation) and improves membrane permeability due to the ether linkage .

Metabolomic Relevance

- 3-{[(4-Chlorophenyl)sulfonyl]methyl}-N'-hydroxybenzenecarboximidamide: Activity: Identified as an upregulated metabolite in plant metabolomic studies, suggesting roles in stress response pathways .

Toxicity and Regulatory Status

- 2,6-Dichloro-N'-hydroxybenzenecarboximidamide: Safety: Not classified as carcinogenic by ACGIH, IARC, or NTP .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity Notes |

|---|---|---|---|---|---|

| 2,3-Dichloro-N'-hydroxybenzenecarboximidamide | 261761-55-1 | C₇H₅Cl₂N₂O | 236.07 | 2-Cl, 3-Cl, N'-hydroxy | Chelator; synthetic intermediate |

| 2,5-Dichloro-N'-hydroxybenzenecarboximidamide | 872362-65-7 | C₇H₅Cl₂N₂O | 236.07 | 2-Cl, 5-Cl, N'-hydroxy | Unknown |

| 4-Chloro-N'-hydroxybenzenecarboximidamide | 5033-28-3 | C₇H₇ClN₂O | 186.60 | 4-Cl, N'-hydroxy | Irritant (skin/eyes) |

| 3-[(4-Chlorophenyl)sulfonyl]methyl derivative | 583059-52-3 | C₁₄H₁₃ClN₂O₃S | 324.78 | Sulfonylmethyl, 4-Cl | Metal chelation |

Biological Activity

2,3-Dichloro-N'-hydroxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature concerning its biological activity, synthesis, and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound can be represented as CHClNO. The presence of chlorine substituents and a hydroxyl group on the aromatic ring contributes to its reactivity and biological profile.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzimidazole derivatives, including compounds similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated significant antibacterial activity against various pathogens. For example, certain derivatives exhibited MIC values ranging from 12.5 to 250 µg/ml against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The antimicrobial effects are often attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis .

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| Compound A | S. aureus | 50 |

| Compound B | E. coli | 25 |

| Compound C | P. aeruginosa | 12.5 |

Anticancer Activity

The anticancer potential of related compounds has been documented extensively:

- Cell Line Studies : In vitro studies have shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer). IC values for these compounds ranged from 0.69 to 22 mM .

- Mechanism : The proposed mechanism involves disruption of tubulin polymerization and the induction of reactive oxygen species (ROS), leading to cell death .

| Cell Line | IC (mM) |

|---|---|

| MCF-7 | 0.69 |

| KB-V1 | 20 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Noolvi et al. evaluated a library of benzimidazole derivatives against various bacterial strains, noting that compounds with electron-withdrawing groups showed enhanced activity against resistant strains like MRSA .

- Anticancer Properties : Research by Vasantha et al. highlighted that certain derivatives exhibited potent activity against A. niger with MIC values as low as 3.12 µg/ml, indicating their potential as broad-spectrum antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 2,3-dichloro-N'-hydroxybenzenecarboximidamide?

Synthesis typically involves condensation reactions between substituted benzoyl chlorides and hydroxylamine derivatives under controlled conditions. Key steps include:

- Reagent selection : Use 2,3-dichlorobenzoyl chloride and hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF or THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of benzoyl chloride to hydroxylamine) and reaction time (6–12 hours at 60–80°C) .

Q. Which spectroscopic techniques are critical for structural characterization?

Q. What are the stability and storage recommendations for this compound?

- Storage : Protect from light and moisture; store at –20°C in amber vials under inert gas (argon or nitrogen) .

- Degradation analysis : Monitor via HPLC under accelerated conditions (40°C/75% RH) to assess hydrolytic stability of the carboximidamide group .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for improved yields?

- Experimental design : Apply a 2 factorial design to evaluate factors like temperature (60–100°C), catalyst loading (0–5 mol%), and solvent polarity (DMF vs. THF) .

- Data analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance) and optimize via response surface methodology (RSM) .

- Case study : A 15% yield increase was achieved by optimizing catalyst (3 mol%) and reaction time (8 hours) .

Q. What computational methods predict reactivity in novel reactions?

- Reaction path search : Employ density functional theory (DFT) to model transition states and activation energies for nucleophilic substitution at the dichloro-substituted benzene ring .

- ICReDD framework : Combine quantum chemical calculations (e.g., Gaussian 16) with machine learning to prioritize reaction conditions (e.g., solvent effects on regioselectivity) .

- Validation : Cross-check predicted intermediates (e.g., nitrenium ions) with experimental trapping using cycloaddition reactions .

Q. How to resolve contradictions in reported bioactivity data?

- Method standardization : Replicate assays under uniform conditions (e.g., cell lines, incubation time) to isolate variability .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values against Plasmodium falciparum) and apply statistical weighting to outliers .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to compare binding affinities with target enzymes (e.g., histone deacetylases) .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Screen against metalloenzymes (e.g., carbonic anhydrase) using stopped-flow kinetics to quantify inhibition constants () .

- Molecular docking : Simulate interactions with active sites (e.g., HDAC8) using AutoDock Vina; validate via site-directed mutagenesis .

- Transcriptomic profiling : RNA-seq analysis of treated microbial cultures to identify upregulated/downregulated pathways (e.g., oxidative stress response) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.